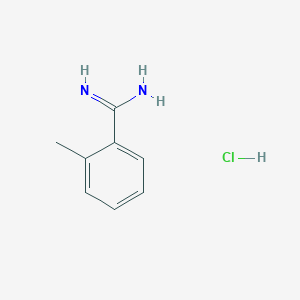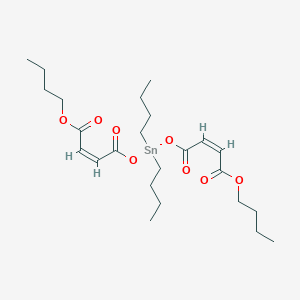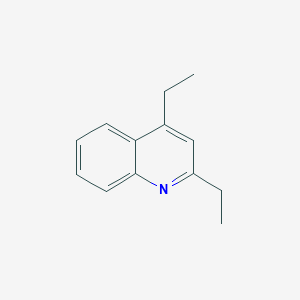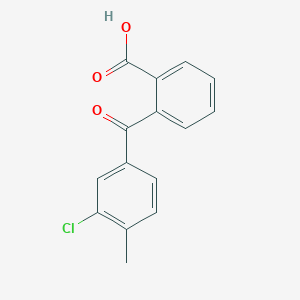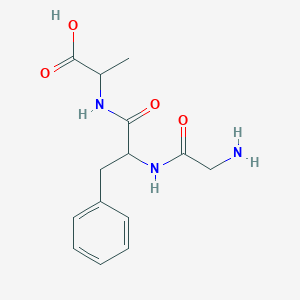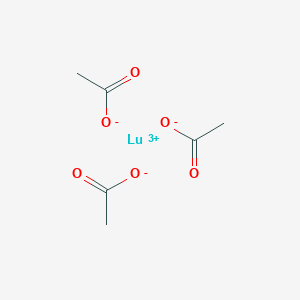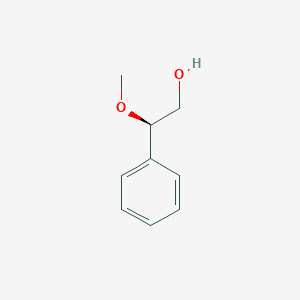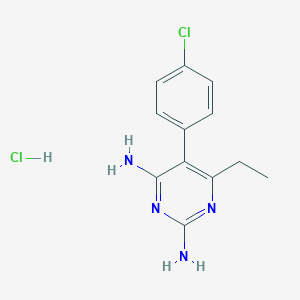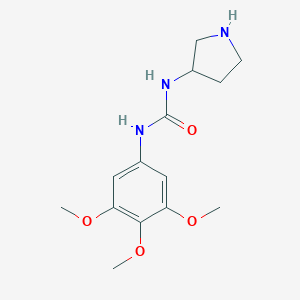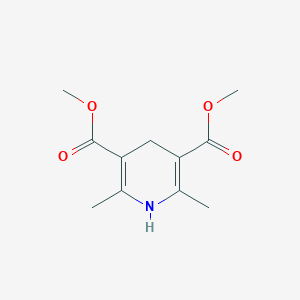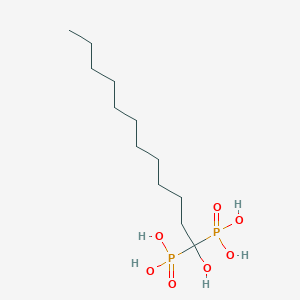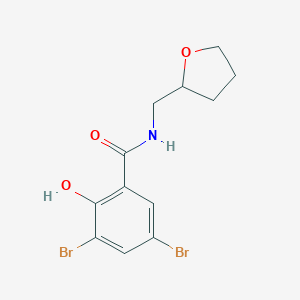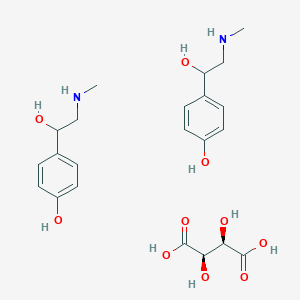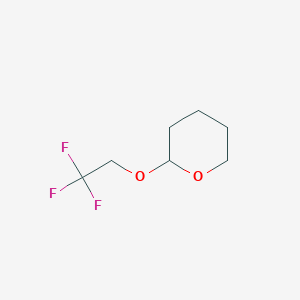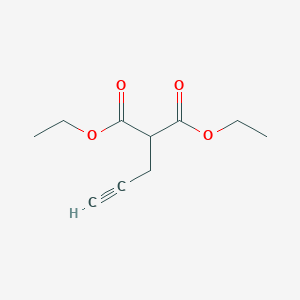
Diethyl 2-(prop-2-yn-1-yl)malonate
Vue d'ensemble
Description
Diethyl 2-(prop-2-yn-1-yl)malonate is a chemical compound that is a derivative of malonate. It is characterized by the presence of a propargyl group attached to the malonate structure. This compound is of interest due to its potential applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of diethyl malonate derivatives can be achieved through various methods. For instance, diethyl 2-(dicyanomethylene)malonate, a related compound, can react with alkynes to produce penta-2,4-dien-1-ones through a formal [3+2] cycloaddition–rearrangement cascade, which proceeds with excellent regioselectivity and without the need for a catalyst . Another derivative, diethyl 2-(2-chloronicotinoyl)malonate, has been synthesized using 2-chloronicotinic acid through a two-step process with an optimized method yielding an 83.3% total yield . These methods highlight the versatility of diethyl malonate derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of diethyl malonate derivatives can be complex and varies depending on the substituents attached to the malonate. X-ray diffraction analysis has been used to confirm the structures of solid dienone products derived from diethyl malonate . The conformational features of these compounds have been analyzed in both solid and solution states, revealing diastereotopic characteristics and comparing them with related compounds .
Chemical Reactions Analysis
Diethyl malonate derivatives participate in a variety of chemical reactions. For example, the reaction of diethyl 2-(dicyanomethylene)malonate with alkynes leads to the formation of penta-2,4-dien-1-ones, which do not adopt planar s-trans conformations but rather nonplanar geometries . Additionally, diethyl malonate can be used to prepare bichromophoric compounds that exhibit exciplex formation in both fluid media and a polymer matrix .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl malonate derivatives can be studied through various techniques. The excess molar enthalpies of diethyl malonate with different solvents have been determined using a flow-mixing isothermal microcalorimeter, and the data have been correlated with equations and models like Redlich–Kister, NRTL, and UNIQUAC . The crystal structures of these compounds provide insights into their conformation and the presence of strong conjugating effects along the molecule . Furthermore, the photoluminescent properties of diethyl malonate derivatives have been investigated, revealing that the porphyrin ring can transfer absorbed visible light to metal ions, leading to characteristic emissions in the near-infrared region .
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of β-trifluoromethyl-N-acetyltryptophan : Diethyl 2-[2,2,2-trifluoro-1-(indol-3-yl)ethyl]malonates, prepared from a reaction involving a sodium salt of diethyl 2-substituted malonate, are used in synthesizing β-trifluoromethyl-N-acetyltryptophan. This compound is obtained via hydrolysis and subsequent acidification and decarboxylation processes (Gong, Kato, & Kimoto, 1999).
Intermediate for Posaconazole Synthesis : Diethyl malonate is a key reactant in developing a concise synthesis process for Posaconazole, an antifungal medication. It involves C-alkylation and acylation steps to produce specific intermediates (Chen, Huang, Zhao, & Li, 2015).
Synthesis of Quinoline Derivatives : Diethyl 2-((4-nitroanilino)methylene)malonate is crucial in synthesizing various quinoline derivatives, which exhibit significant biological activities like antiviral and anticancer properties. This synthesis is achieved through a nucleophilic vinyl substitution process (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).
Nitrogen-Containing Water-Soluble Carboxylic Acid Production : Diethyl 2-(2-chloronicotinoyl)malonate is identified as an important intermediate in creating small molecule anticancer drugs. Its synthesis involves a two-step process, beginning with 2-chloronicotinic acid (Xiong, Duan, Jia, Shi, Li, & Tang, 2018).
Chemical Properties and Reactions
Intramolecular Alkene-Alkyne Metathesis : Diethyl (but-3-en-1-yl)(propargyl)malonate undergoes intramolecular alkene-alkyne metathesis, forming compounds with exocyclic double bonds. This reaction showcases the utility of diethyl malonate derivatives in creating complex molecular structures (Vasil’ev, Engman, & Serebryakov, 2020).
Hydrogen Bonding and Supramolecular Architecture : Diethyl malonate derivatives, specifically diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates, are studied for their hydrogen bonding patterns. These studies contribute to understanding the influence of regioisomerism on molecular packing and interactions (Ilangovan, Venkatesan, & Kumar, 2013).
Safety And Hazards
The safety data sheet for a similar compound, Diethyl malonate, indicates that it is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Propriétés
IUPAC Name |
diethyl 2-prop-2-ynylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-4-7-8(9(11)13-5-2)10(12)14-6-3/h1,8H,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXOELIKVUIBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170781 | |
| Record name | Malonic acid, 2-propynyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(prop-2-yn-1-yl)malonate | |
CAS RN |
17920-23-9 | |
| Record name | Propanedioic acid, 2-(2-propyn-1-yl)-, 1,3-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17920-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malonic acid, 2-propynyl-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017920239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17920-23-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Malonic acid, 2-propynyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanedioic acid, 2-(2-propyn-1-yl)-, 1,3-diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


